![molecular formula C20H15N5O3 B2985206 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}acetamide CAS No. 2097918-28-8](/img/structure/B2985206.png)
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}acetamide” is a complex organic molecule. It has a molecular formula of C29H17N3O4 . The compound is also known by other names such as 2-Phthalimidomethylquinacridone and 2-[(1,3-Dioxoisoindolin-2-yl)methyl]-5,7,12,14-tetrahydro-5,12-diazapentacene-7,14-dione .
Synthesis Analysis
The synthesis of this compound or similar compounds often involves substitution reactions . For instance, melatonin receptor ligands have been synthesized by 2-substitution of melatonin with various groups, including (isoindolin-2-yl)methyl .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. It includes an isoindole ring (a bicyclic compound consisting of a benzene ring fused to a five-membered nitrogen-containing ring), which is part of a larger phthalimide group .Chemical Reactions Analysis
The compound may undergo various chemical reactions, depending on the conditions and reagents used. For example, it might participate in substitution reactions .Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 753.8±60.0 °C and a predicted density of 1.476±0.06 g/cm3 . Its pKa is predicted to be -2.29±0.20 .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
The compound has been a subject of interest in chemical synthesis, especially in the formation of pyrrolopyrazines and pyrazole-acetamide derivatives. For instance, Brimble et al. (1988) described the synthesis of related pyrrolopyrazines, highlighting the compound's relevance in chemical synthesis processes. Similarly, Chkirate et al. (2019) synthesized pyrazole-acetamide derivatives, demonstrating the compound's utility in creating novel chemical structures (Brimble et al., 1988) (Chkirate et al., 2019).
Antimicrobial Applications
A study by Hossan et al. (2012) explored the antimicrobial potential of derivatives synthesized using this compound. They demonstrated that many of these compounds exhibit significant antibacterial and antifungal activities, comparable to standard drugs (Hossan et al., 2012).
Therapeutic Applications
Umar et al. (2019) described 2-(piperazin-1-yl)N-(1H-pyrazolo[3,4-b]pyridin-3-yl)acetamides as potent acetylcholinesterase inhibitors, suggesting potential therapeutic applications in treating Alzheimer's disease (Umar et al., 2019).
Anticonvulsant Properties
Dawidowski et al. (2020) synthesized a series of 2-aryl-2-(pyridin-2-yl)acetamides and screened them for anticonvulsant activity, indicating potential applications in treating epilepsy (Dawidowski et al., 2020).
Coordination Chemistry
M. Halcrow (2005) reviewed the complex chemistry of derivatives of this compound, including their use in luminescent lanthanide compounds for biological sensing and iron complexes showing unusual thermal and photochemical spin-state transitions (Halcrow, 2005).
Cardiovascular Research
In a study related to cardiovascular health, Hudkins et al. (2011) explored the optimization of pyridazin-3-one histamine H(3) receptor antagonists/inverse agonists, which could be beneficial for treating attentional and cognitive disorders (Hudkins et al., 2011).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-[(3-pyridin-4-ylpyrazin-2-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N5O3/c26-17(12-25-19(27)14-3-1-2-4-15(14)20(25)28)24-11-16-18(23-10-9-22-16)13-5-7-21-8-6-13/h1-10H,11-12H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDZIEBRRUOSCAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NCC3=NC=CN=C3C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.